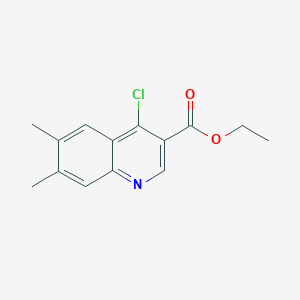

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLDBGFOOSNCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481352 | |

| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26893-15-2 | |

| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a key synthetic intermediate, providing a versatile platform for the development of novel drug candidates. The presence of the chloro group at the 4-position offers a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities, while the dimethyl substitution pattern on the benzene ring can influence the molecule's lipophilicity and metabolic stability. This guide provides a comprehensive overview of the synthesis of this important building block, grounded in established chemical principles and detailed experimental protocols.

Synthetic Strategy: The Gould-Jacobs Reaction and Subsequent Chlorination

The most established and reliable method for the synthesis of this compound proceeds through a two-step sequence:

-

The Gould-Jacobs Reaction: This classic named reaction is employed to construct the core 4-hydroxyquinoline ring system.[1] It involves the condensation of an appropriately substituted aniline, in this case, 3,4-dimethylaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[2]

-

Aromatic Chlorination: The resulting ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate is then subjected to chlorination to replace the hydroxyl group at the 4-position with a chlorine atom, yielding the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

This synthetic approach is favored for its reliability, scalability, and the commercial availability of the starting materials.

Mechanistic Insights

Gould-Jacobs Reaction: The reaction commences with a nucleophilic attack of the amino group of 3,4-dimethylaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((3,4-dimethylphenylamino)methylene)malonate. The crucial step is the thermal cyclization of this intermediate, which is a 6-electron electrocyclization reaction that occurs at high temperatures, typically in a high-boiling solvent like diphenyl ether.[2]

Chlorination with POCl₃: The chlorination of the 4-hydroxyquinoline intermediate with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, leading to the formation of the desired 4-chloroquinoline.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dimethylaniline | 121.18 | 12.12 g | 0.10 |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.62 g | 0.10 |

| Diphenyl ether | 170.21 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (12.12 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).

-

Heat the mixture in an oil bath at 110-120°C for 2 hours. The reaction mixture will become a viscous oil.

-

In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat diphenyl ether (150 mL) to 250°C.

-

Slowly and carefully add the hot reaction mixture from step 2 to the boiling diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250°C and continue stirring for an additional 30 minutes. A precipitate will form during this time.

-

Allow the reaction mixture to cool to room temperature.

-

Add 200 mL of petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.

-

Dry the solid product in a vacuum oven to obtain ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate as a solid.

Diagram of the Synthetic Workflow (Part 1):

Caption: Workflow for the Gould-Jacobs synthesis of the 4-hydroxyquinoline intermediate.

Part 2: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate | 247.28 | 24.73 g | 0.10 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate (24.73 g, 0.10 mol).

-

Carefully add phosphorus oxychloride (100 mL) to the flask in a fume hood.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. The solid will gradually dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and cautiously pour the cooled reaction mixture onto 500 g of crushed ice with stirring in a large beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Continue stirring until all the ice has melted. A solid precipitate will form.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.

Diagram of the Synthetic Workflow (Part 2):

Caption: Workflow for the chlorination of the 4-hydroxyquinoline intermediate.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the two methyl groups on the quinoline ring, the ethyl ester group (a quartet and a triplet), and a singlet for the proton at the 2-position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the methyl and ethyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another suitable method should be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of C₁₄H₁₄ClNO₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Applications in Drug Discovery

Substituted quinolines are of significant interest in drug discovery. The 4-chloro-6,7-dimethylquinoline-3-carboxylate scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives. The chlorine atom at the 4-position is readily displaced by various nucleophiles, such as amines, thiols, and alcohols, allowing for the introduction of diverse side chains. This chemical tractability enables the generation of libraries of compounds for screening against various biological targets. For instance, 4-aminoquinoline derivatives are well-known for their antimalarial activity.[3][4] Furthermore, quinoline-based compounds have been investigated as inhibitors of various enzymes, including kinases and dihydroorotate dehydrogenase, which are implicated in cancer and autoimmune diseases.[5][6] The specific 6,7-dimethyl substitution pattern can influence the pharmacokinetic properties of the resulting drug candidates, potentially enhancing their efficacy and safety profiles.

Conclusion

The synthesis of this compound via the Gould-Jacobs reaction followed by chlorination is a robust and well-established method. This guide provides a detailed, step-by-step protocol, along with mechanistic insights and characterization guidelines, to aid researchers in the preparation of this valuable synthetic intermediate. The versatility of this compound makes it a cornerstone for the development of novel quinoline-based therapeutic agents, underscoring the enduring importance of classical organic synthesis in modern drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

-

Thabit, M. G., et al. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

-

Madu, C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

PLOS ONE. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

-

ResearchGate. (2014). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2] Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate belongs to the quinoline-3-carboxylate class of compounds, which have shown particular promise as antiproliferative agents.[3][4] A thorough understanding of the physicochemical properties of this specific molecule is paramount for its potential development as a therapeutic agent, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both available data and standardized experimental protocols for their determination.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that due to a lack of extensive experimental data for this specific compound in publicly available literature, some values are based on closely related structural analogs.

| Property | Value/Predicted Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO₂ | [5] |

| Molecular Weight | 263.72 g/mol | [5] |

| CAS Number | 26893-15-2 | [5] |

| Melting Point | Not available. (For the analogous Ethyl 4-chloro-6-methylquinoline-3-carboxylate: 64-66 °C) | [6] |

| Boiling Point | Not available. (For the analogous Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate: 363.3 °C at 760 mmHg) | [1] |

| pKa | Predicted: 2.54 ± 0.41 | [7] |

| LogP | Not available. (XLogP3 for the analogous Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate: 3.8) | [8] |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Experimental Determination of Physicochemical Properties

The following sections detail the standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination

Due to the high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid thermal decomposition.

Protocol: Vacuum Distillation

-

Apparatus Setup: A short-path distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a pressure gauge.

-

Procedure: The compound is placed in the distillation flask with a magnetic stir bar. The system is evacuated to the desired pressure. The flask is heated gently in a heating mantle.

-

Measurement: The temperature at which the liquid boils and the condensate drips into the receiving flask is recorded, along with the corresponding pressure. The observed boiling point can be converted to the boiling point at atmospheric pressure using a nomograph.

Acid Dissociation Constant (pKa) Determination

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Protocol: Shake-Flask Method

-

Phase Preparation: 1-Octanol and water are mutually saturated by stirring them together overnight and then allowing the layers to separate.

-

Sample Preparation: A known amount of this compound is dissolved in the octanol phase.

-

Partitioning: A measured volume of the octanol solution is mixed with a measured volume of the aqueous phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectroscopic and Structural Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the ethyl ester group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring system.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring, the methyl carbons, and the carbons of the ethyl group.

General Protocol for NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing and Interpretation: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=N and C=C stretches (aromatic rings): ~1500-1600 cm⁻¹

-

C-O stretch (ester): ~1100-1300 cm⁻¹

-

C-Cl stretch: ~600-800 cm⁻¹

-

C-H stretches (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Molecular Ion Peak:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (263.72 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is also expected.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for the title compound is currently available, data from closely related analogs like ethyl 2-chloro-6-methylquinoline-3-carboxylate can provide insights into the likely molecular conformation and packing.[9]

Sources

- 1. echemi.com [echemi.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Compound ethyl 4-(3-chloro-4-methylanilino)-6,8-dimethylquinoline-3-carboxylate -... [chemdiv.com]

- 5. PubChemLite - Ethyl 4-chloro-6-methylquinoline-3-carboxylate (C13H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 26893-15-2 [chemicalbook.com]

- 8. Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate | C14H14ClNO2 | CID 3352918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, identified by the CAS number 26893-15-2 , is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a well-established synthetic route, and its potential applications in drug discovery and development, particularly as a versatile intermediate for the synthesis of targeted therapeutics.

The strategic placement of a chloro group at the 4-position, methyl groups at the 6- and 7-positions, and an ethyl carboxylate at the 3-position makes this molecule a highly valuable building block. The chloro substituent, in particular, serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug design.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 26893-15-2 | N/A |

| Molecular Formula | C₁₄H₁₄ClNO₂ | N/A |

| Molecular Weight | 263.72 g/mol | N/A |

| Appearance | White powder | [1] |

| Purity | ≥98% | [1] |

| Storage | Store in a tightly closed container | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, a common strategy for this class of compounds. The first step involves the construction of the core quinoline ring system to form the 4-hydroxyquinoline precursor, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of the Precursor, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

The initial and crucial step is the synthesis of the 4-hydroxyquinoline core. This is generally accomplished via a Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. For the synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, the starting aniline is 3,4-dimethylaniline.

Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of 3,4-dimethylaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated, typically at a temperature of around 125°C, for approximately one hour. During this time, ethanol is evolved and can be removed by distillation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, a high-boiling point solvent, such as Dowtherm A (a mixture of biphenyl and diphenyl ether), is added to the reaction mixture. The temperature is then raised to approximately 250°C and maintained for about one to two hours to facilitate the thermal cyclization.[2][3]

-

Isolation and Purification: Upon cooling, the cyclized product, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, will precipitate out of the high-boiling point solvent. The precipitate is collected by filtration and washed with a non-polar solvent like hexane or petroleum ether to remove residual Dowtherm A and other impurities. The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-hydroxyquinoline precursor.

Step 2: Chlorination to Yield this compound

The second and final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a standard transformation in quinoline chemistry and is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: The dried Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate from the previous step is placed in a round-bottom flask equipped with a reflux condenser. An excess of phosphorus oxychloride (POCl₃) is added to the flask. The amount of POCl₃ used is typically in the range of 5 to 10 equivalents relative to the starting material.

-

Chlorination Reaction: The reaction mixture is heated to reflux, which is approximately 105-110°C, and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by TLC until the starting material is fully consumed.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The remaining residue is then cautiously quenched by slowly adding it to a mixture of ice and a base, such as aqueous ammonia or sodium bicarbonate, to neutralize the acidic byproducts. This will cause the product to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed thoroughly with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product, this compound, as a pure solid.

Analytical Characterization

While specific, publicly available spectral data for this compound is limited, the expected analytical data can be inferred from closely related structures. Researchers synthesizing this compound would typically use the following techniques for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, the ethyl group of the ester (a quartet and a triplet), and the two methyl groups. The chemical shifts of the aromatic protons would be indicative of their positions on the substituted ring.

-

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the quinoline ring system, and the methyl and ethyl carbons.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (263.72 g/mol ) and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a privileged scaffold in drug discovery, and this particular derivative offers several strategic advantages.

As a Precursor for Kinase Inhibitors

A significant area of application for quinoline derivatives is in the development of kinase inhibitors for cancer therapy.[4] Aberrant kinase activity is a hallmark of many cancers, and small molecule inhibitors that target specific kinases have proven to be effective treatments. The 4-chloro position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy for creating libraries of compounds to screen for kinase inhibitory activity. The dimethyl substitution pattern on the quinoline ring can also play a role in modulating the compound's solubility, lipophilicity, and interaction with the target protein.

Potential as an Antiproliferative Agent

Studies on various quinoline-3-carboxylate derivatives have demonstrated their potential as antiproliferative agents. The proposed mechanism of action for some of these compounds involves the up-regulation of intrinsic apoptosis pathways.[5] While the specific biological activity of this compound has not been extensively reported, its structural similarity to other biologically active quinolines suggests that it could serve as a starting point for the development of novel anticancer agents.

Exploration in Other Therapeutic Areas

The quinoline scaffold is associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. The versatile chemistry of this compound allows for its modification to explore these other therapeutic avenues.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the reactive nature of the 4-chloro substituent, makes it an ideal building block for the creation of diverse libraries of novel compounds. While the specific biological profile of this compound is not yet fully elucidated in the public domain, its structural features and the well-documented pharmacological importance of the quinoline-3-carboxylate scaffold highlight its significant potential for the development of new therapeutic agents, particularly in the realm of oncology. This technical guide provides a solid foundation for understanding and utilizing this important chemical intermediate in future research endeavors.

References

-

PrepChem.com. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

-

Reyes-Martinez, R., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o939–o940. Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

-

Jain, S., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981-1991. Available from: [Link]

-

J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. Available from: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link]

-

LookChem. Cas 22931-71-1,ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. Available from: [Link]

-

MalariaWorld. Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6- trisubstituted-1,4-dihydropyrimidine. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

-

LookChem. This compound CAS NO.26893-15-2. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

-

National Institutes of Health. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Available from: [Link]

-

ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]

-

Chemical-Konomics. Drug Discovery - Inhibitor. Available from: [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

-

IUCr. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

National Institutes of Health. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Available from: [Link]

Sources

- 1. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. chemicalkinomics.com [chemicalkinomics.com]

- 5. jk-sci.com [jk-sci.com]

Crystal structure of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a member of the quinoline class of heterocyclic compounds. Given the limited direct literature on this specific molecule[1], this document synthesizes established principles of quinoline chemistry and crystallographic data from closely related analogs to present a robust model for its synthesis, structural properties, and potential applications in medicinal chemistry. The quinoline scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications[2][3][4]. This guide is structured to provide both theoretical grounding and practical, field-proven insights for researchers working with this important chemical class.

Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and versatile method for constructing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939[2][5]. This pathway involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization[6][7]. For the target molecule, the synthesis logically commences with 3,4-dimethylaniline.

The overall synthetic workflow can be visualized as a three-stage process: condensation, cyclization, and chlorination.

Caption: Synthetic workflow for this compound.

Precursor Synthesis: 3,4-Dimethylaniline

While 3,4-dimethylaniline is commercially available, its synthesis from 3,4-dimethylnitrobenzene via catalytic hydrogenation is a standard laboratory procedure.

Experimental Protocol: Gould-Jacobs Reaction & Chlorination

This protocol is adapted from established procedures for analogous quinoline syntheses[8][9].

Part A: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

-

Condensation: In a round-bottom flask, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting crude anilidomethylenemalonate intermediate is added portion-wise to a flask containing a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, preheated to ~250°C[6][8]. The mixture is heated for an additional 30-60 minutes.

-

Causality: The high temperature is critical to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring system[2].

-

-

Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the product. The solid is collected by filtration and washed thoroughly to remove the high-boiling solvent. The crude product, ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, can be purified by recrystallization from ethanol or acetic acid.

Part B: Synthesis of this compound

-

Chlorination: The dried ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate (1.0 eq) is carefully mixed with phosphorus oxychloride (POCl₃, 2-3 eq)[9].

-

Self-Validation: It is crucial to perform this step under anhydrous conditions in a fume hood, as POCl₃ is corrosive and reacts violently with water. The use of freshly distilled POCl₃ ensures high reactivity and minimizes side products[10].

-

-

Reaction: The mixture is heated to 90-110°C for 1-3 hours[9][10]. The reaction should be monitored by TLC until the starting material is consumed.

-

Mechanism Insight: The chlorination proceeds via an intermediate phosphate ester. The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of POCl₃, which is subsequently displaced by a nucleophilic chloride ion[10].

-

-

Work-up and Purification: After cooling, the reaction mixture is poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃. The acidic solution is then neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Crystal Structure Analysis

While a specific crystal structure determination for this compound is not available in the public domain, a highly accurate model can be constructed based on the crystallographic data of analogous compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate and ethyl 4-chloro-7-iodoquinoline-3-carboxylate[11][12].

Caption: Logical workflow for predicting the crystal structure.

Predicted Crystallographic Parameters

The following table summarizes the expected structural parameters based on published data for similar molecules[11][13].

| Parameter | Predicted Value/Observation | Rationale / Comparative Data Source |

| Crystal System | Monoclinic | Common for this class of planar molecules[11]. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| Quinoline Ring System | Essentially planar | The fused aromatic rings are expected to be nearly coplanar, with r.m.s. deviations < 0.01 Å[11][13]. |

| C4-Cl Bond Length | ~1.72 - 1.74 Å | Consistent with a C(sp²)-Cl bond on an electron-deficient aromatic ring[11]. |

| Carboxylate Group Orientation | Approximately perpendicular to the quinoline plane | The dihedral angle between the quinoline mean plane and the carboxylate group plane is expected to be ~87°[11][13]. |

| C3-C11(Carbonyl) Bond Length | ~1.50 Å | Standard single bond length between two sp² hybridized carbon atoms. |

| C11=O1(Carbonyl) Bond Length | ~1.21 Å | Typical double bond length for an ester carbonyl group. |

| Intermolecular Interactions | Weak C—H···O hydrogen bonds | The carbonyl oxygen is a likely hydrogen bond acceptor, forming chains or sheets in the crystal lattice[11][13]. |

Key Structural Features and Implications

-

Planarity and π-π Stacking: The planarity of the dimethyl-substituted quinoline core is a critical feature, facilitating potential π-π stacking interactions between adjacent molecules in the crystal lattice. These interactions contribute significantly to the overall stability of the crystal packing.

-

Conformation of the Ethyl Carboxylate Group: The ester group is expected to adopt a conformation where it is nearly perpendicular to the quinoline ring[11]. This orientation minimizes steric hindrance and influences the directionality of intermolecular hydrogen bonds. The torsion angle O=C-O-C is typically found in a trans or antiperiplanar conformation[11].

-

Role of the 4-Chloro Substituent: The electronegative chlorine atom at the C4 position is crucial. It serves as a key reactive site for nucleophilic aromatic substitution, making this molecule a valuable intermediate for synthesizing 4-aminoquinoline derivatives, a class famous for its antimalarial drugs like Chloroquine[4][14]. The C-Cl bond length reflects the sp² hybridization of the carbon atom it is attached to[11].

Significance in Drug Development

The title compound is a versatile building block for the synthesis of novel therapeutic agents. The 4-chloroquinoline moiety is a privileged scaffold in medicinal chemistry.

-

Antimalarial Agents: The chlorine at the 4-position is readily displaced by primary and secondary amines to generate 4-aminoquinolines, the foundational structure for drugs like chloroquine and hydroxychloroquine[3][4].

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[14]. The ability to modify the 4-position allows for the introduction of diverse side chains to optimize activity and selectivity.

-

Antibacterial and Antifungal Agents: The quinolone core, which can be derived from 4-chloroquinolines, is central to quinolone antibiotics[15]. Furthermore, derivatives have shown promising antifungal properties[16].

By providing a rigid scaffold and a key reactive site, this compound enables the systematic exploration of structure-activity relationships (SAR) to develop new and more effective therapeutic agents.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

Journal of Heterocyclic Chemistry. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

-

PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

ACS Publications. Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline1. [Link]

-

PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

Molbase. This compound | CAS No.26893-15-2 Synthetic Routes. [Link]

-

PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

-

ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

- Google Patents.

-

PMC. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

-

ResearchGate. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Wikipedia. Dimethylaniline. [Link]

-

ACS Publications. Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine1. [Link]

-

ResearchGate. Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

YouTube. Dimethylaniline : Synthesis. [Link]

-

ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. iipseries.org [iipseries.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE | 13720-94-0 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Challenge of a Single Formula

An In-depth Technical Guide to the Isomers of C14H14ClNO2 for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, a molecular formula such as C14H14ClNO2 represents not a single entity, but a possibility of multiple distinct molecules known as isomers. These isomers share the same number and types of atoms but differ in their arrangement, leading to unique chemical structures and, consequently, different physical, chemical, and biological properties. This guide provides a comprehensive overview of the key isomers of C14H14ClNO2, focusing on their systematic IUPAC nomenclature, synthesis, and structural characteristics, to aid researchers and professionals in drug development and chemical synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming organic compounds to ensure that each compound has a unique name from which its structural formula can be unambiguously determined[1][2][3]. For the molecular formula C14H14ClNO2, several isomers exist, with the most prominent being substituted benzamides. This guide will delve into the specifics of these isomers, providing a clear and detailed exploration of their individual characteristics.

The Isomeric Landscape of C14H14ClNO2

The molecular formula C14H14ClNO2 can represent several structural isomers. The relationship between the molecular formula and its various isomeric forms is crucial for understanding their distinct properties.

Caption: Isomeric relationship of C14H14ClNO2.

Isomer 1: 4-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[4][5]

This compound is a significant isomer of C14H14ClNO2 and is used as a biochemical reagent in research[4].

Chemical Structure

Caption: Structure of 4-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.70 g/mol | [6][7] |

| Melting Point | 208-209 °C | [8] |

| Boiling Point | 328.8 °C at 760 mmHg | [8] |

| Density | 1.281 g/cm³ | [8] |

Synthesis Protocol

The synthesis of 4-Chloro-N-(4-methoxyphenyl)benzamide can be achieved via the acylation of p-anisidine with p-chlorobenzoyl chloride. The causality behind this experimental choice lies in the nucleophilic nature of the amine group on p-anisidine attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a stable amide bond.

Experimental Workflow:

Caption: Synthesis workflow for 4-Chloro-N-(4-methoxyphenyl)benzamide.

Step-by-Step Methodology:

-

A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is prepared.

-

To this solution, add p-anisidine (1 mmol).

-

The reaction mixture is refluxed under a nitrogen atmosphere for 2-4 hours.

-

After cooling, the mixture is diluted with chloroform.

-

The organic layer is washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO3.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield the pure product.

Isomer 2: 4-Chloro-N-(2-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(2-methoxyphenyl)benzamide[9]

This isomer differs in the position of the methoxy group on the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(2-methoxyphenyl)benzamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.70 g/mol | [9] |

| Crystal System | Triclinic | [9] |

Synthesis Protocol

The synthesis of this isomer follows a similar acylation reaction.

Step-by-Step Methodology:

-

A solution of 4-chlorobenzoyl chloride (1 mmol) in chloroform is treated with o-anisidine (1 mmol).

-

The mixture is refluxed under a nitrogen atmosphere for 2.5 hours.

-

After cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Crystallization of the residue from methanol yields colorless crystals of the title compound[9].

Isomer 3: 2-Chloro-N-(4-methoxyphenyl)benzamide

IUPAC Name: 2-Chloro-N-(4-methoxyphenyl)benzamide[6]

In this isomer, the chlorine atom is at the ortho position of the benzoyl group.

Chemical Structure

Caption: Structure of 2-Chloro-N-(4-methoxyphenyl)benzamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.70 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

Synthesis Protocol

Step-by-Step Methodology:

-

2-Chlorobenzoyl chloride (1 mmol) in chloroform is treated with 4-methoxyaniline (3.5 mmol) under a nitrogen atmosphere.

-

The mixture is refluxed for 3 hours.

-

Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Crystallization of the residue in ethanol affords the title compound as colorless crystals[6].

Isomer 4: 4-Chloro-N-(3-methoxyphenyl)benzamide

IUPAC Name: 4-Chloro-N-(3-methoxyphenyl)benzamide[7]

This isomer features the methoxy group at the meta position of the N-phenyl ring.

Chemical Structure

Caption: Structure of 4-Chloro-N-(3-methoxyphenyl)benzamide.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 261.70 g/mol | [7] |

| Crystal System | Orthorhombic | [7] |

Synthesis Protocol

Step-by-Step Methodology:

-

4-Chlorobenzoyl chloride (5.4 mmol) in chloroform is treated with 3-methoxyaniline (21.6 mmol) under a nitrogen atmosphere.

-

The mixture is refluxed for 4 hours.

-

Upon cooling, the reaction mixture is diluted with chloroform and washed with 1 M aqueous HCl and saturated aqueous NaHCO3.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Crystallization of the residue from chloroform affords the title compound as colorless needles[7].

Isomer 5: Clopirac

IUPAC Name: 2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid[10]

Clopirac is a non-steroidal anti-inflammatory drug (NSAID) and represents a different structural class of isomer for C14H14ClNO2.

Chemical Structure

Caption: Structure of Clopirac.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 263.72 g/mol (Note: slight discrepancy with other isomers due to rounding in different sources) | [10] |

| Monoisotopic Mass | 263.07132 Da | [10] |

The synthesis and detailed protocols for Clopirac are more complex than for the benzamide isomers and are beyond the scope of this guide. However, its inclusion highlights the structural diversity possible from a single molecular formula.

Conclusion

The molecular formula C14H14ClNO2 is a prime example of isomerism in organic chemistry, representing a variety of compounds with distinct IUPAC names, structures, and properties. This guide has provided a detailed overview of several key isomers, with a focus on substituted benzamides, for which synthesis protocols and physicochemical data are readily available in the scientific literature. For researchers and professionals in drug development, a thorough understanding of these isomeric differences is paramount, as even subtle structural changes can lead to significant variations in biological activity and therapeutic potential.

References

- Google Patents. (n.d.). CN101445467B - Chemical synthesis method of N-(4-chlorobenzoyl)-tyramine.

-

PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

-

Saeed, S., et al. (2009). 2-Chloro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o588. Retrieved from [Link]

-

Saeed, A., et al. (2009). 4-Chloro-N-(3-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2216. Retrieved from [Link]

-

Molport. (n.d.). N'-(benzenesulfonyl)-4-chloro-N-(4-methoxyphenyl)benzene-1-carboximidamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-N-(4-Methoxyphenyl)benzaMide. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 4-chloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

-

PubChem. (n.d.). CID 6078445 | C14H11Cl2NO2. Retrieved from [Link]

-

Saeed, S., et al. (2008). 4-Chloro-N-(2-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o214. Retrieved from [Link]

-

LookChem. (n.d.). 4-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE. Retrieved from [Link]

-

PubChemLite. (n.d.). Clopirac (C14H14ClNO2). Retrieved from [Link]

-

Michigan State University. (n.d.). Organic Nomenclature. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

PubMed. (n.d.). 4-Chloro-N-o-tolyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Nitrosyl hypochlorite | ClNO2 | CID 13932711. Retrieved from [Link]

-

GSRS. (n.d.). 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE. Retrieved from [Link]

-

Molport. (n.d.). Compound 4-tert-butyl-N-(4-chlorobenzene-1-sulfonyl)-N-(4-methoxyphenyl)benzamide.... Retrieved from [Link]

-

Stenutz. (n.d.). N-(4-methoxyphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Chloromorphide | C17H18ClNO2 | CID 5745724. Retrieved from [Link]

-

PubChem. (n.d.). CID 57427456 | C14H20NO2. Retrieved from [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. Organic Nomenclature [www2.chemistry.msu.edu]

- 3. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-Chloro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chloro-N-(3-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-(4-Methoxyphenyl)benzaMide [myskinrecipes.com]

- 9. 4-Chloro-N-(2-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - Clopirac (C14H14ClNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a robust synthetic methodology based on the Gould-Jacobs reaction, and provides a thorough characterization profile including predicted spectroscopic data. Furthermore, it explores the potential applications of this compound in drug development, particularly focusing on its prospective role as a scaffold for novel therapeutic agents. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoline-based compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its versatile chemical nature allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects. This compound, as a substituted quinoline-3-carboxylate, represents a key building block for the development of novel therapeutic agents. The presence of the chloro group at the 4-position provides a reactive handle for further chemical modifications, while the dimethyl substitution pattern on the benzene ring influences the molecule's lipophilicity and potential interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄ClNO₂ | |

| Molecular Weight | 263.72 g/mol | |

| CAS Number | 26893-15-2 | [1][2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water (predicted). | |

| Melting Point | Not available. | |

| Boiling Point | Not available. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process based on the well-established Gould-Jacobs reaction. This versatile method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chlorination.

Proposed Synthetic Pathway: An Adaptation of the Gould-Jacobs Reaction

The proposed synthesis involves a three-step sequence starting from 3,4-dimethylaniline.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.[3]

Step 1: Synthesis of Ethyl 3-(3,4-dimethylanilino)acrylate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

-

Upon completion, allow the mixture to cool to room temperature. The crude product, Ethyl 3-(3,4-dimethylanilino)acrylate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate

-

In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to 250 °C.

-

Slowly add the crude Ethyl 3-(3,4-dimethylanilino)acrylate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 1-2 hours to facilitate the thermal cyclization.

-

Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, will precipitate out of the solvent.

-

Collect the solid product by filtration, wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum.

Step 3: Synthesis of this compound

-

Caution: This step should be performed in a well-ventilated fume hood as it involves the use of phosphorus oxychloride, which is corrosive and toxic.

-

In a round-bottom flask, suspend the dried Ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate from Step 2 in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice with stirring. This will quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and data from structurally related compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.05 | s | 1H | H-5 |

| ~7.80 | s | 1H | H-8 |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~2.50 | s | 3H | C6-CH₃ |

| ~2.45 | s | 3H | C7-CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O |

| ~152.0 | C-4 |

| ~149.0 | C-2 |

| ~148.0 | C-8a |

| ~140.0 | C-7 |

| ~138.0 | C-6 |

| ~128.0 | C-5 |

| ~126.0 | C-4a |

| ~125.0 | C-8 |

| ~118.0 | C-3 |

| ~62.0 | -OCH₂CH₃ |

| ~20.0 | C6-CH₃ |

| ~15.0 | C7-CH₃ |

| ~14.0 | -OCH₂CH₃ |

Predicted IR Spectrum (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C and C=N stretch (quinoline ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Cl stretch |

| ~850 | Strong | C-H bend (aromatic) |

Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 263 and an M+2 peak at m/z 265 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 218), the entire ester group (-COOCH₂CH₃, m/z 190), and the subsequent loss of CO from the quinolone ring.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide array of potential therapeutic agents. The strategic placement of functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Potential as an Anticancer Agent Scaffold

Numerous studies have highlighted the anticancer potential of quinoline derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis. The 4-chloro position of the title compound is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains. This strategy has been successfully employed in the development of several kinase inhibitors. The 6,7-dimethyl substitution pattern can enhance the lipophilicity of the molecule, potentially improving cell permeability and interaction with hydrophobic pockets of target proteins. Research on related 4-substituted quinoline derivatives has demonstrated significant cytotoxicity against various cancer cell lines.[4][5]

Caption: Workflow for developing anticancer agents from the title compound.

Potential as an Antimicrobial Agent Scaffold

The quinoline core is also a well-known pharmacophore in antimicrobial drug discovery. The fluoroquinolone antibiotics are a prime example of the success of this scaffold. While the title compound is not a fluoroquinolone, its core structure can be modified to develop novel antibacterial and antifungal agents. The introduction of different substituents at the 4-position and modifications of the ester group could lead to compounds with potent antimicrobial activity.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a predicted characterization profile. The potential applications of this compound as a scaffold for the development of novel anticancer and antimicrobial agents are significant. It is our hope that this guide will serve as a useful resource for researchers in the field and stimulate further investigation into the therapeutic potential of this and related quinoline derivatives.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. ([Link])

-

ChemSigma. (n.d.). This compound. Retrieved from [Link]

-

Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511. ([Link])

-

Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. (2025). ResearchGate. ([Link])

-

Molekula. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-DICHLOROQUINOLINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sibran.ru [sibran.ru]

- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Pathway to Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the primary synthetic route to this valuable compound, focusing on the well-established Gould-Jacobs reaction. It will delve into the synthesis of the requisite starting materials and explore alternative synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.

Primary Synthetic Route: The Gould-Jacobs Reaction

The most common and reliable method for the synthesis of this compound is a multi-step process centered around the Gould-Jacobs reaction.[1] This classical method involves the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization and subsequent chlorination.[2]

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

A robust synthesis begins with high-quality starting materials. This section details the preparation of the two key precursors: 3,4-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

3,4-Dimethylaniline can be synthesized from o-xylene through a two-step process involving bromination followed by ammonolysis. An alternative route is the reduction of 3,4-dimethyl-1-nitrobenzene.[3][4]

Method 1: From o-Xylene

This method is advantageous as it avoids nitration and the potential for isomeric impurities.

-

Step 1: Bromination of o-Xylene to 4-Bromo-o-xylene

The bromination of o-xylene is a standard electrophilic aromatic substitution. The use of iron filings and a crystal of iodine acts as a Lewis acid catalyst to polarize the bromine molecule, facilitating the reaction.[5] Maintaining a low temperature during the addition of bromine is crucial to minimize the formation of dibrominated byproducts.[5]

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, place o-xylene, iron filings, and a crystal of iodine.

-

Cool the mixture in an ice-salt bath and add bromine dropwise over 3 hours, maintaining the internal temperature between 0°C and -5°C.

-

After the addition is complete, allow the reaction mixture to stand overnight.

-

Work-up involves washing with water, a dilute sodium hydroxide solution to remove unreacted bromine and hydrogen bromide, and then water again.

-

The crude product is purified by steam distillation followed by vacuum distillation to yield 4-bromo-o-xylene.

-

-

Step 2: Ammonolysis of 4-Bromo-o-xylene to 3,4-Dimethylaniline

This high-pressure reaction utilizes a copper catalyst to facilitate the nucleophilic aromatic substitution of the bromine atom with an amino group from ammonia.[3][6] The use of a steel reaction vessel is necessary to withstand the high pressures generated at the reaction temperature.[3]

Experimental Protocol:

-

In a high-pressure steel reaction vessel, combine 4-bromo-o-xylene, copper wire, and aqueous ammonia containing cuprous chloride.

-

Heat the sealed vessel to approximately 195°C for 14 hours with agitation. The pressure will rise to 700-1000 psi.

-

After cooling, separate the organic layer and add sodium hydroxide solution.

-

Steam distill the mixture. The 3,4-dimethylaniline will distill and crystallize upon cooling.

-

Further purification involves dissolving the crude product in dilute hydrochloric acid, extracting with ether to remove any remaining bromo starting material, followed by basification and a final steam distillation.

-

The purified 3,4-dimethylaniline is then extracted with ether, dried, and distilled under reduced pressure. A final recrystallization from petroleum ether yields the pure product.[3]

-

| Starting Material | Reagents | Conditions | Yield |

| o-Xylene | Bromine, Iron filings, Iodine | 0 to -5 °C, then overnight at RT | 94-97% (for 4-bromo-o-xylene) |

| 4-Bromo-o-xylene | Aqueous Ammonia, Copper wire, Cuprous chloride | 195 °C, 14 hours, high pressure | 66% (recrystallized) |

Method 2: Reduction of 3,4-Dimethyl-1-nitrobenzene

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Experimental Protocol:

-

In a hydrogenation apparatus, combine 3,4-dimethyl-1-nitrobenzene and Raney nickel catalyst in methanol.

-

Hydrogenate the mixture at 55°C under a pressure of 5 bar for 2 hours.

-

Monitor the reaction by gas chromatography to ensure complete conversion.

-

After the reaction, the catalyst is filtered off, and the methanol is concentrated.

-

The product is crystallized by the addition of water and cooling. The crystals are collected by filtration, washed, and dried to yield 3,4-dimethylaniline.[4]

DEEM is typically synthesized via the condensation of diethyl malonate and triethyl orthoformate, often with a catalyst such as zinc chloride in the presence of acetic anhydride.[7][8]

Causality of Reagent Choice:

-

Triethyl orthoformate serves as the source of the ethoxymethylene group.

-

Diethyl malonate provides the malonate backbone.

-

Acetic anhydride acts as a dehydrating agent, removing the ethanol formed during the reaction and driving the equilibrium towards the product.

-

Zinc chloride is a Lewis acid catalyst that activates the orthoformate for nucleophilic attack by the malonate.

Experimental Protocol:

-

In a flask equipped for distillation, heat a mixture of diethyl malonate, triethyl orthoformate, acetic anhydride, and a catalytic amount of anhydrous zinc chloride.

-